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Introduction and Botanical Profile

Gynura divaricata (L.) DC., commonly known as "Bai Bei San Qi" in China, is a perennial herb that has

gained significant attention in both traditional medicine and scientific research due to its dual nature as both

a medicinal plant and a potential toxicological concern [1]. This plant belongs to the genus Gynura Cass. and

typically grows to heights of 0.3-1 meters, though it can occasionally reach up to 2 meters under optimal

conditions [2]. The plant features distinctive morphological characteristics including petioles that are

pubescent with base usually bearing pseudo-stipules, fleshy leaf blades measuring 3.5-13(-23) × 1.2-5(-6.5)

cm, and both surfaces of the leaves are densely pubescent [2]. The flowering capitula have a diameter of 1.5-

2 cm, with 3-5 heads arranged in corymbs that erect at anthesis, exhibiting orange-yellow corolla tubes that

broaden abruptly near the summit [2].

Gynura divaricata has been approved by the China State Food and Drug Administration as a new resource

food in 2010, reflecting its established history of use as both a medicinal agent and a functional food [3] [1].

The plant is cultivated extensively throughout southern China, with optimal growth occurring at

temperatures between 20-30°C in sunny locations with soil rich in organic matter and good drainage [1]. The

regeneration capacity of Gynura divaricata is remarkably strong, allowing for multiple harvests following a

single cultivation, with the best period for seeding and transplantation being from April to September [1]. In
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traditional medicine practices, various parts of the plant including the roots, stems, and leaves are utilized for

treating diverse conditions such as bronchitis, pulmonary tuberculosis, diabetes, rheumatism, and

inflammation [1].

Comprehensive Chemical Constituents

The chemical profile of Gynura divaricata is characterized by a diverse array of bioactive compounds, with

the most significant being pyrrolizidine alkaloids (PAs) - particularly usaramine and integerrimine - which

are responsible for the plant's documented hepatotoxicity [2] [1]. These toxic alkaloids belong to a class of

compounds known to be widespread in nature, occurring in over 150 plant species across nearly 70 genera

[1]. Beyond these toxic constituents, Gynura divaricata contains numerous other compounds that contribute

to its pharmacological activities, including flavonoids, phenolic acids, terpenoids, polysaccharides, and

various other phytochemicals [1].

Table 1: Bioactive Compounds Identified in Gynura divaricata

Compound
Class

Specific Compounds Concentration/Percentage Significance

Toxic
Pyrrolizidine
Alkaloids

Usaramine, Integerrimine Not quantified in plant material Hepatotoxic
constituents [2] [1]

Caffeoylquinic
Acids

Chlorogenic acid, 3,4-

dicaffeoylquinic acid, 3,5-
dicaffeoylquinic acid, 4,5-

dicaffeoylquinic acid

~2.37% in GD powder (highest:

3,5-dicaffeoylquinic acid) [4]

Hypoglycemic

activity, α-
glucosidase

inhibition [3] [4]

Flavonoids Quercetin, kaempferol and

their derivatives (quercetin-
3-O-β-D-rutinoside,

kaempferol-3-O-β-D-
rutinoside)

Not fully quantified Antioxidant and

potential
hypoglycemic

effects [1]

Other
Compounds

Niacin, pedatisectine G,
uridine, adenosine,

Not fully quantified Various biological
activities [1]
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Compound
Class

Specific Compounds Concentration/Percentage Significance

stigmasterol,
polysaccharides

Recent research has particularly highlighted the significance of caffeoylquinic acids in Gynura divaricata,

with these compounds occupying approximately 2.37% of the GD powder, with 3,5-dicaffeoylquinic acid

being the most abundant [4]. These phenolic compounds have been identified as major contributors to the

plant's hypoglycemic activities through their inhibition of α-glucosidase and enhancement of glucose uptake

[3]. The flavonoid components including quercetin and kaempferol derivatives further complement the

biological activities of the plant, contributing to its antioxidant potential [1]. The coexistence of both toxic

pyrrolizidine alkaloids and beneficial phenolic compounds in Gynura divaricata creates a complex

pharmacological profile that necessitates careful consideration for any potential therapeutic applications.

Toxicity Profile of Usaramine and Related Alkaloids

Toxic Mechanisms

The pyrrolizidine alkaloids (PAs) found in Gynura divaricata, particularly usaramine and integerrimine,

represent significant toxicological concerns due to their potent hepatotoxicity [2]. The mechanism of toxicity

involves hepatic transformation of these alkaloids via the cytochrome P450 system into highly reactive

metabolites known as pyrrolic derivatives [2]. These reactive intermediates subsequently bind covalently to

cellular macromolecules including proteins, DNA, and RNA, initiating a cascade of cellular damage that

primarily affects the liver [2]. The binding to critical cellular components disrupts normal cellular functions,

induces oxidative stress, and ultimately leads to both acute and chronic toxicities. A particularly concerning

aspect of PA toxicity is that it does not follow strict dose-response relationships due to individual variability

in hepatic metabolic capacity, making toxicity prediction challenging [2]. The primary serious condition

associated with PA toxicity is veno-occlusive disease (also known as Budd-Chiari syndrome), which involves

obstruction of the small hepatic venules, leading to hepatic congestion and necrosis [2].
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Poisoning Features and Events

Pyrrolizidine alkaloid poisoning manifests through both acute and chronic effects, with the liver being the

primary target organ [2]. Acute poisoning features include abdominal pain, hepatomegaly, ascites, liver

necrosis, and in severe cases, death [2]. Chronic effects encompass recurrent ascites, hepatic vein occlusion

(Budd-Chiari syndrome), cirrhosis, hepatocellular carcinoma, pulmonary hypertension, and mortality [2].

The toxic dose has been established with long-term consumption of as little as 1 mg of pyrrolizidine

alkaloids per day sufficient to induce toxic effects [2].

Historical data on pyrrolizidine alkaloid poisoning reveals two primary exposure sources: consumption of

cereal grains contaminated with toxic weeds, and the use of PA-containing herbs for medicinal and dietary

purposes [2]. A significant poisoning event occurred in Afghanistan, where an estimated 8,000 people were

affected with more than 1,600 fatalities due to consumption of contaminated grains [2]. The global use of

pyrrolizidine alkaloid-containing herbs for medicinal purposes has led to poisoning cases reported in various

regions worldwide [2]. These documented incidents highlight the serious public health concern associated

with PA exposure and underscore the importance of proper regulation and education regarding plants

containing these compounds, including Gynura divaricata.

Table 2: Toxicity Profile of Pyrrolizidine Alkaloids in Gynura divaricata

Parameter Details References

Toxic Constituents Integerrimine, Usaramine [2] [1]

Toxic Dose Long-term consumption of 1 mg pyrrolizidine alkaloids per day [2]

Mechanism of
Toxicity

Cytochrome P450-mediated transformation into reactive
metabolites that bind to proteins, DNA, and RNA

[2]

Acute Poisoning
Features

Abdominal pain, hepatomegaly, ascites, liver necrosis, potential
death

[2]

Chronic Poisoning
Features

Hepatomegaly, recurrent ascites, Budd-Chiari syndrome,
cirrhosis, hepatocellular carcinoma, pulmonary hypertension

[2]
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Parameter Details References

Major Poisoning
Events

Afghanistan: 8000 affected, >1600 deaths; worldwide cases
from medicinal use

[2]

Detection Methods GC-MS, LC-MS/MS [2]

Therapeutic Potential and Hypoglycemic Mechanisms

Antidiabetic Effects

Gynura divaricata has demonstrated significant hypoglycemic effects in numerous scientific studies,

validating its traditional use for diabetes management [5] [4]. Research involving type 2 diabetic model rats

established through high-fat diet and streptozotocin (STZ) injection has shown that aqueous extracts of

Gynura divaricata significantly reduce blood glucose levels in a dose-dependent manner [5]. Beyond

glucose reduction, GD treatment also exhibited beneficial effects on related parameters including reduced

levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), blood urea nitrogen (BUN), and

creatinine (CREA), indicating potential protective effects on liver and kidney function often compromised in

diabetes [5]. The levels of urine sugar (U-GLU) and urine creatinine (U-CREA) were also significantly

lowered following GD treatment [5]. Additional studies have confirmed that oral administration of GD

lyophilized powder substantially reduces fasting blood glucose, fasting serum insulin, and glycosylated

serum protein levels while enhancing antioxidative activities in diabetic mice [4].

Molecular Mechanisms of Action

The hypoglycemic activity of Gynura divaricata involves multiple molecular mechanisms through which it

exerts its antidiabetic effects. Bioinformatics analysis and experimental validation have revealed that GD

regulates several critical signaling pathways, including the PI3K/AKT signaling pathway and fatty acid

metabolism signaling pathway [5]. GD significantly increases the protein expression levels of key metabolic

regulators including PKM1/2, p-AKT, PI3K p85, and GLUT4 in the liver of diabetic rats [5]. Additionally,

the expression levels of crucial proteins in the fatty acid metabolism signaling pathway, including AMPK, p-
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AMPK, PPARα, and CPT1α, were significantly upregulated following GD intervention [5]. The anti-

apoptotic protein BCL-2/BAX expression ratio was also significantly increased in rats treated with GD,

suggesting a protective effect against cellular apoptosis [5].

Further mechanistic studies have demonstrated that Gynura divaricata rich in 3,5-/4,5-dicaffeoylquinic acid

and chlorogenic acid reduces islet cell apoptosis and improves pancreatic function in type 2 diabetic mice

[4]. Histopathological examination through HE-staining revealed that GD treatment ameliorated pathological

damage in pancreatic β-cells, while immunohistochemical assays showed that GD promoted marked

pancreatic β-cell regeneration [4]. Western blot analysis demonstrated that GD caused notable increases in

GLUT2, GK, MafA, PDX-1, and Bcl-2 expression alongside reduction in Bax and caspase-3 expression [4].

These findings collectively indicate that GD exerts its pronounced hypoglycemic effect through multiple

mechanisms including inhibiting islet cell apoptosis, improving pancreatic function, enhancing insulin

signaling, and regulating fatty acid metabolism.

Table 3: Therapeutic Effects of Gynura divaricata in Diabetes Management

Effect
Category

Specific Effects Mechanisms/Pathways References

Glucose
Regulation

Reduced FBG, fasting serum

insulin, glycosylated serum
protein

Enhanced insulin signaling, α-

glucosidase inhibition

[5] [4]

Organ
Protection

Improved liver and kidney
function markers (ALT, AST,

BUN, CREA)

Reduced oxidative stress, anti-
apoptotic effects

[5]

Pancreatic
Function

β-cell regeneration, reduced

apoptosis

Increased Bcl-2/Bax ratio,

reduced caspase-3

[4]

Signaling
Pathways

Improved insulin sensitivity,

glucose uptake

PI3K/AKT activation, GLUT4

translocation

[5]

Metabolic
Regulation

Enhanced fatty acid metabolism AMPK/PPARα/CPT1α pathway

activation

[5]
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Effect
Category

Specific Effects Mechanisms/Pathways References

Molecular
Targets

Increased GLUT2, GK, MafA,

PDX-1

Gene expression regulation [4]

Experimental Protocols and Methodologies

Compound Extraction and Isolation

The extraction and isolation of bioactive compounds from Gynura divaricata follows sophisticated protocols

to obtain specific fractions with desired biological activities. One well-established method begins with

drying and crushing the plant material (stems and leaves), followed by maceration in 65% ethanol at room

temperature, typically using a solid-to-solvent ratio of 1.5 kg plant material to 10 L ethanol, with the

extraction process repeated four times for 48 hours each [3]. The combined extracts are then concentrated

under vacuum to remove ethanol, resulting in an aqueous extract that is subsequently partitioned

successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (BuOH) [3]. Through this process,

researchers have obtained various fractions including 39.57 g of petroleum ether fraction, 12.96 g of EtOAc

fraction, 27.54 g of BuOH fraction, and 84.37 g of water fraction from the initial 1.5 kg of dried plant

material [3].

For more advanced separation of hypoglycemic compounds, high-speed countercurrent chromatography

(HSCCC) has been employed as a powerful liquid-liquid chromatographic technique that eliminates

irreversible adsorption of samples [3]. The EtOAc and BuOH partitions, which have demonstrated

significant α-glucosidase inhibition activity, are subjected to HSCCC using a two-phase solvent system

composed of hexane-methyl tert-butyl ether (MtBE)-methanol-0.1% TFA water [3]. For compounds with

acidic characteristics such as chlorogenic acid and dicaffeoylquinic acids, pH-zone-refining CCC (PZRCCC)

has been applied using a solvent system of MtBE: n-butanol: acetonitrile: water with trifluoroacetic acid

(TFA) as a retainer and ammonium hydroxide (NH4OH) as an eluter [3]. This sophisticated approach has

enabled the successful isolation and identification of five major compounds from Gynura divaricata:

chlorogenic acid (1), 3,4-dicaffeoylquinic acid (2), 3,5-dicaffeoylquinic acid (3), 4,5-dicaffeoylquinic acid

(4), and kaempferol-3-O-β-D-glucopyranoside (5) [3].
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Bioactivity Assays

The evaluation of hypoglycemic activity of Gynura divaricata extracts and compounds involves multiple in

vitro and in vivo assays. For in vitro assessment of α-glucosidase inhibition, a standard protocol involves

preparing α-glucosidase solution by dissolving 1 g of α-glucosidase powder (from rat intestinal acetone

powder) in 20 mL of 0.9% saline solution under ultrasonication in an ice bath, followed by centrifugation to

collect the supernatant [3]. The assay is performed in 96-well plates with appropriate controls including

blank control, negative control, positive control, sample, and sample control, each with three replicates [3].

The reaction mixture typically contains α-glucosidase, PBS buffer (pH 6.8), and sample solution, incubated

at 37°C for 15 minutes before adding substrate solution (0.5 mol/L sucrose solution), followed by an

additional 30 minutes incubation [3]. After incubation, 150 μL of 0.1 mol/L Na₂CO₃ is added to each well to

terminate the reaction, and absorbance is measured to calculate inhibition activity [3].

For in vivo evaluation of hypoglycemic effects, a well-established protocol involves inducing type 2 diabetes

in experimental animals (mice or rats) through a combination of high-fat diet (HFD) feeding and

streptozotocin (STZ) injection [5] [4]. Typically, animals are fed with HFD for 3-4 weeks followed by STZ

injection at doses ranging from 30-100 mg/kg depending on the animal model [5] [4]. Animals with blood

glucose levels exceeding 11.1 mmol/L are considered diabetic and selected for intervention studies. The GD

extracts or powders are administered daily for 4-8 weeks, with regular monitoring of fasting blood glucose

levels, oral glucose tolerance tests (OGTT), and insulin tolerance tests (ITT) [4]. At the endpoint, blood

samples are collected for analysis of various biochemical parameters, and tissues (liver, pancreas) are

harvested for histopathological examination and molecular analyses including western blotting and

immunohistochemistry to investigate mechanisms of action [5] [4].
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Diagram 1: Molecular mechanisms of Gynura divaricata's hypoglycemic effects through multiple signaling

pathways and cellular processes

Analytical Methods and Detection
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The qualitative and quantitative analysis of bioactive compounds in Gynura divaricata, including both toxic

pyrrolizidine alkaloids and therapeutic phenolic compounds, employs sophisticated analytical techniques.

For the detection of toxic pyrrolizidine alkaloids such as integerrimine and usaramine, GC-MS and LC-

MS/MS have been established as reliable methods [2]. These chromatographic techniques coupled with mass

spectrometry provide the sensitivity and specificity required to identify and quantify these potentially

harmful compounds in plant materials and biological samples.

For comprehensive phytochemical analysis, Ultra-High-Performance Liquid Chromatography coupled with

Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q/TOF-MS) has been successfully employed [5]

[6]. The typical chromatographic conditions utilize a C18 reversed-phase column (e.g., ACQUITY UPLC

BEH C18, 100 × 2.1 mm, 1.7 µm) with a mobile phase consisting of 0.1% formic acid in acetonitrile

(solvent A) and 0.1% formic acid in water (solvent B) in gradient elution mode [5]. The mass spectrometric

analysis is performed using electrospray ionization (ESI) in both positive and negative ion modes with

specific parameters including ion spray voltage of ±4500-5500 V, ion source temperature of 550-600°C, and

mass scan range of m/z 50-2000 Da [5] [6]. This advanced analytical approach allows for the comprehensive

characterization of complex phytochemical constituents in Gynura divaricata extracts, enabling

simultaneous detection of phenolic acids, flavonoids, and other bioactive compounds.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) has also been utilized

for quantitative analysis of specific bioactive compounds, particularly caffeoylquinic acids [4]. Typical

conditions employ a C18 column with mobile phases of acetonitrile and 0.4% glacial acetic acid in gradient

elution mode, with detection wavelength set at 323 nm for optimal detection of phenolic compounds [4].

Quantitative analysis is performed using the external standard method with standard curves constructed for

each compound of interest, allowing precise determination of compound concentrations in plant extracts [4].

These analytical methods provide crucial tools for quality control, standardization of preparations, and

correlation of specific compounds with observed biological activities.

Regulatory Status and Risk-Benefit Considerations

Gynura divaricata occupies a unique position in the regulatory landscape as both a recognized medicinal

plant and an approved food source in China [1]. The plant was officially approved by the China State Food

and Drug Administration as a new resource food in 2010, acknowledging its history of safe consumption

while establishing parameters for its use [3] [1]. This dual status reflects the traditional perception of the
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plant as a "medicinal and edible" resource, but also necessitates careful consideration of its risk-benefit

profile due to the presence of known hepatotoxic pyrrolizidine alkaloids alongside potentially beneficial

compounds.

The therapeutic applications of Gynura divaricata in traditional medicine are diverse, with the whole plant

used in Traditional Chinese Medicine to clear heat and cool blood, dissipate stasis and disperse swelling,

activate blood and relieve pain, and stanch bleeding [2]. The recommended medicinal dose is 6-15 g of the

whole plant [2]. In folk practices, fresh shoots are used to make soup consumed every two or three days to

improve insomnia, stomach troubles, diabetes mellitus, hypertension, and hyperlipidemia [1]. The stems and

leaves are also brewed as tea specifically for diabetes management [1]. These traditional uses are supported

by growing scientific evidence, particularly regarding the plant's hypoglycemic effects, but must be balanced

against the known toxicological concerns associated with its pyrrolizidine alkaloid content.

Clinical management of pyrrolizidine alkaloid poisoning primarily involves supportive treatment, with early

diagnosis and immediate avoidance of further exposure to the toxins being crucial [2]. This risk profile

necessitates careful consideration for researchers and drug development professionals exploring the

therapeutic potential of Gynura divaricata. Future research directions should focus on developing

standardized extracts with reduced pyrrolizidine alkaloid content, identifying specific markers for quality

control, conducting controlled clinical trials to establish safety and efficacy profiles, and exploring potential

synergies between the various bioactive compounds while minimizing toxicological risks.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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